Pyridazine, 3-bromo-6-(1-methylethoxy)- is a heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms at positions one and two. This compound features a bromine atom at position three and an isopropoxy group at position six. Pyridazine derivatives are recognized for their diverse biological activities and find applications in medicinal chemistry, agrochemicals, and materials science. The compound's chemical formula is with a CAS number of 17321-32-3 .
Pyridazine, 3-bromo-6-(1-methylethoxy)- is classified under pyridazine derivatives, which are important in various scientific fields. The compound can be synthesized through several methods, including bromination reactions and Lewis acid-mediated cycloaddition reactions. Its classification falls within the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure .
The synthesis of pyridazine, 3-bromo-6-(1-methylethoxy)- can be accomplished using several approaches:
Pyridazine, 3-bromo-6-(1-methylethoxy)- has a unique molecular structure that contributes to its reactivity and biological properties.
This molecular arrangement influences its interactions in biological systems and chemical reactions .
Pyridazine, 3-bromo-6-(1-methylethoxy)- participates in various chemical reactions:
The mechanism of action for pyridazine, 3-bromo-6-(1-methylethoxy)- involves its interaction with specific molecular targets:
Pyridazine, 3-bromo-6-(1-methylethoxy)- possesses several physical and chemical properties that are relevant for its applications:
These properties influence its behavior in biological systems and industrial applications .
Pyridazine, 3-bromo-6-(1-methylethoxy)- has diverse applications across several scientific fields:
The pyridazine ring (1,2-diazine) possesses distinctive physicochemical properties that render it a privileged scaffold in medicinal chemistry. Its high dipole moment (μ = 4.22 D) promotes strong dipole-dipole interactions and enhances target binding affinity through π-π stacking with aromatic residues in enzyme binding pockets [1] [7]. The weak basicity (pKa = 2.3) of the annular nitrogen atoms reduces cationic character under physiological conditions, potentially improving membrane permeability compared to more basic azines like pyrimidines. Additionally, pyridazine’s dual hydrogen-bond acceptor capacity enables specific molecular recognition events with biological targets, while its inherent metabolic stability stems from resistance to cytochrome P450-mediated oxidation [7]. These attributes collectively contribute to enhanced pharmacokinetic profiles in drug candidates, exemplified by FDA-approved pyridazine-containing drugs like relugolix (gonadotropin-releasing hormone antagonist) and deucravacitinib (TYK2 inhibitor) [7].
The introduction of a bromine atom at the C-3 position serves multiple strategic purposes in molecular design. Bromine acts as a versatile handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid structure-activity relationship (SAR) exploration without scaffold re-synthesis [1] [10]. Sterically, the bromine atom occupies approximately 1.85 Å of van der Waals space, potentially filling hydrophobic binding pockets or modulating ligand conformation. Electronically, it exerts moderate -I and +R effects, subtly altering electron density distribution across the heterocycle and influencing H-bond acceptor strength at adjacent nitrogen atoms [7].
The 6-(1-methylethoxy) group (isopropoxy) contributes critically to drug-likeness through balanced lipophilicity modulation. Its branched alkyl chain provides steric shielding of the pyridazine N1 atom, potentially mitigating oxidative metabolism while maintaining hydrogen-bonding capabilities. The isopropyl moiety’s moderate lipophilicity (π = 1.5) fine-tunes overall compound logP, often optimizing passive diffusion across biological membranes. This substituent’s conformational flexibility allows adaptive binding in variable protein environments, contrasting with rigid planar systems [4] [8].
Substituent | Role in Design | Electronic Effect | Spatial Requirement (Å) |
---|---|---|---|
3-Bromo | Cross-coupling handle; hydrophobic occupancy | -I, +R (moderate) | 1.85 (Br van der Waals radius) |
6-(1-Methylethoxy) | Metabolic shielding; logP modulation | +I (alkyl chain) | 2.5 (O-C bond rotation radius) |
The 6-(1-methylethoxy) group functions as a classical bioisostere for 6-alkoxy and 6-alkylamino pyridazines. This substitution strategy capitalizes on conserved hydrogen-bonding patterns while modulating electronic and steric parameters. Compared to a methoxy group (–OCH₃), the isopropoxy group introduces greater steric bulk (Es = -0.47 vs. -0.55 for methoxy), enhancing resistance to oxidative demethylation by hepatic enzymes. Relative to an amino group (–NH₂), it maintains hydrogen-bond acceptor capacity but eliminates donor properties, potentially altering target engagement specificity [4] [8].
Non-classical bioisosteric applications include mimicking ortho-substituted benzonitriles in contexts where the pyridazine nitrogen’s hydrogen-bond acceptor function is emulated by the nitrile group. Computational studies indicate that the 6-isopropoxy oxygen’s electronegativity (-0.5 partial charge) and spatial orientation can mimic nitrile dipoles in protein binding sites, displacing high-energy water molecules and improving binding entropy [2] [8]. This approach aligns with successful bioisosteric substitutions in kinase inhibitors like bosutinib, where pyridine-to-benzonitrile replacement enhanced potency [2].
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9